molecular formula C14H14N2O5 B11965108 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate CAS No. 2641-02-3

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate

Cat. No.: B11965108
CAS No.: 2641-02-3
M. Wt: 290.27 g/mol
InChI Key: PDGSHECKBBYNNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate is a chemical compound with the molecular formula C12H11NO4. It is known for its unique structure, which includes an isoindolinone moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate typically involves the reaction of ethyl bromoacetate with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate

Uniqueness

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

2641-02-3

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate

InChI

InChI=1S/C14H14N2O5/c1-2-21-12(18)7-15-11(17)8-16-13(19)9-5-3-4-6-10(9)14(16)20/h3-6H,2,7-8H2,1H3,(H,15,17)

InChI Key

PDGSHECKBBYNNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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